molecular formula C16H13Cl2N3O2 B12573873 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride CAS No. 189352-50-9

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride

Cat. No.: B12573873
CAS No.: 189352-50-9
M. Wt: 350.2 g/mol
InChI Key: AJKFZCSBQQDKCT-UHFFFAOYSA-N
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Description

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazenyl group (N=N) linked to a dimethylamino phenyl ring and a benzene ring substituted with dicarbonyl dichloride groups. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride typically involves a multi-step process. The initial step often includes the diazotization of 4-(dimethylamino)aniline to form the diazonium salt, which is then coupled with a benzene derivative containing dicarbonyl groups. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The dicarbonyl dichloride groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can result in esters or amides.

Scientific Research Applications

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride is utilized in various scientific research fields:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic tools.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride involves its interaction with molecular targets through its reactive functional groups. The diazenyl group can participate in electron transfer reactions, while the dicarbonyl dichloride groups can form covalent bonds with nucleophiles. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various products makes it valuable in research and industrial applications.

Properties

CAS No.

189352-50-9

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C16H13Cl2N3O2/c1-21(2)14-5-3-12(4-6-14)19-20-13-8-10(15(17)22)7-11(9-13)16(18)23/h3-9H,1-2H3

InChI Key

AJKFZCSBQQDKCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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